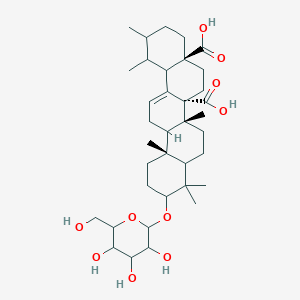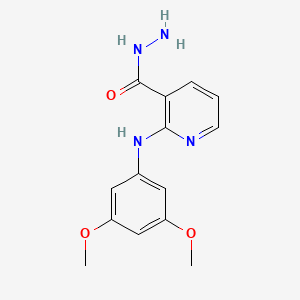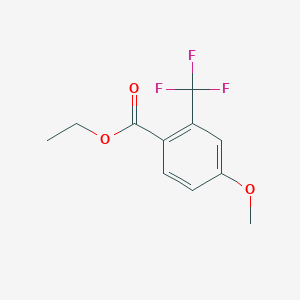
Ethyl 4-methoxy-2-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-methoxy-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C11H11F3O3 It is a derivative of benzoic acid, where the ethyl ester is substituted with a methoxy group at the 4-position and a trifluoromethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-methoxy-2-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-methoxybenzoic acid with ethanol in the presence of an acid catalyst . Another method includes the trifluoromethylation of ethyl 4-methoxybenzoate using trifluoromethylating agents under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-methoxy-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to alcohols under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of 4-methoxy-2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-methoxy-2-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-methoxy-2-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 4-methoxy-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals, where it can interact with enzymes and receptors to exert its effects .
Comparison with Similar Compounds
Ethyl 4-methoxy-2-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:
Ethyl 4-(trifluoromethyl)benzoate: Lacks the methoxy group, which may affect its reactivity and applications.
Ethyl 2-methyl-4-(trifluoromethyl)benzoate: Contains a methyl group instead of a methoxy group, leading to different chemical properties and uses.
Uniqueness: The presence of both the methoxy and trifluoromethyl groups in this compound makes it unique, offering a combination of properties that can be tailored for specific applications in research and industry.
Properties
CAS No. |
773138-36-6 |
|---|---|
Molecular Formula |
C11H11F3O3 |
Molecular Weight |
248.20 g/mol |
IUPAC Name |
ethyl 4-methoxy-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H11F3O3/c1-3-17-10(15)8-5-4-7(16-2)6-9(8)11(12,13)14/h4-6H,3H2,1-2H3 |
InChI Key |
DSTYHCGPTSYLKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![disodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12433455.png)
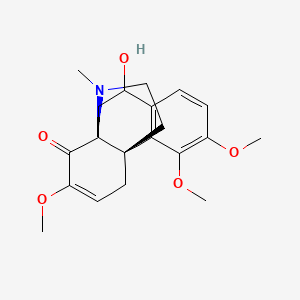
![Amino[(3-chlorobenzyl)sulfanyl]methaniminium chloride](/img/structure/B12433467.png)
![2-(2-Methoxypropan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12433472.png)
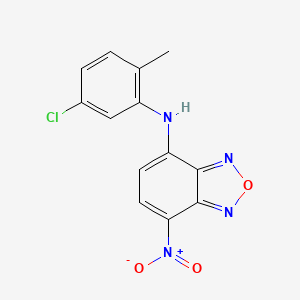
![(3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) 2-methylbut-2-enoate](/img/structure/B12433478.png)
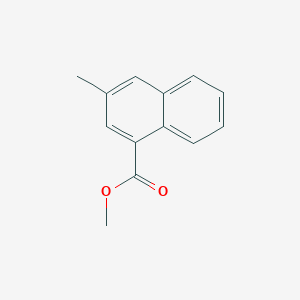
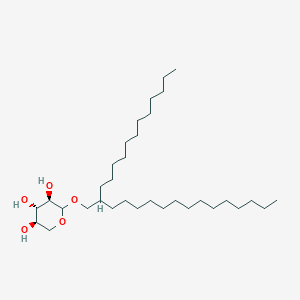
![2-amino-7,7-dimethyl-5-[2-(pyridin-2-yl)ethenyl]-6H-1-benzothiophene-3-carbonitrile](/img/structure/B12433496.png)
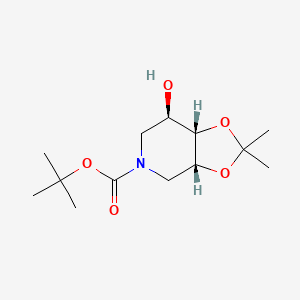
![(10R)-3,10-dihydroxy-3,10-dimethyl-6,12-di(propan-2-yl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B12433502.png)
